![molecular formula C17H10BrNO4 B15171149 6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 887646-97-1](/img/structure/B15171149.png)
6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitrophenyl group at the 2nd position, and an ethenyl linkage. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves the following steps:
Nitrophenyl Ethenylation: The ethenylation of the benzopyran ring with a nitrophenyl group can be carried out using a Heck coupling reaction. This involves the reaction of a halogenated benzopyran with a nitrophenyl ethylene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing various intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole: Similar structure but with a benzothiazole ring instead of a benzopyran ring.
4-Bromo-2-nitrophenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups and the benzopyran core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
887646-97-1 |
|---|---|
Molecular Formula |
C17H10BrNO4 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(4-nitrophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H10BrNO4/c18-12-4-8-17-15(9-12)16(20)10-14(23-17)7-3-11-1-5-13(6-2-11)19(21)22/h1-10H |
InChI Key |
VYIGCAGIZTZXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


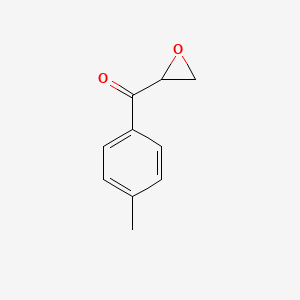
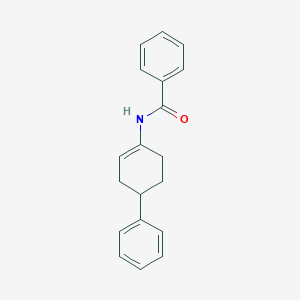

![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
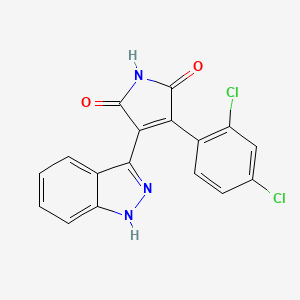
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
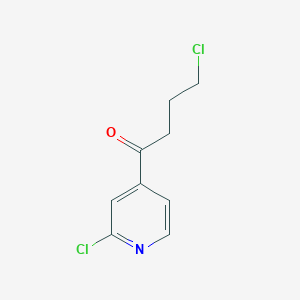
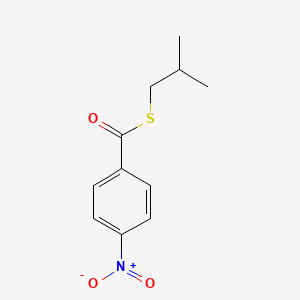

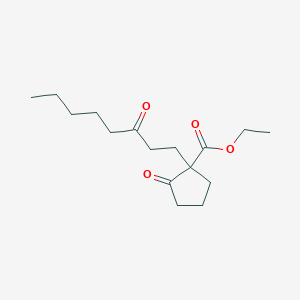

![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
